N-(3,5-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine
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Overview
Description
N-(3,5-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine is a compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are characterized by a five-membered ring structure composed of three carbon atoms and two adjacent nitrogen atoms. This particular compound features a cyclohexyl group substituted with two methyl groups at the 3 and 5 positions, and a pyrazole ring substituted with a methyl group at the 1 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Cyclohexyl Intermediate: The starting material, 3,5-dimethylcyclohexanone, is subjected to a series of reactions to introduce the desired functional groups.
Pyrazole Ring Formation: The cyclohexyl intermediate is then reacted with hydrazine derivatives to form the pyrazole ring.
Final Substitution:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. Common reagents and catalysts used in these processes include hydrazine, methylating agents, and various solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Various substitution reactions can occur, particularly at the nitrogen atoms of the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups.
Scientific Research Applications
N-(3,5-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,5-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-Dimethylcyclohexyl)-1-methylpyrazole: Similar structure but lacks the amine group.
3,5-Dimethylcyclohexylamine: Similar cyclohexyl group but lacks the pyrazole ring.
1-Methyl-1H-pyrazol-3-amine: Similar pyrazole ring but lacks the cyclohexyl group.
Uniqueness
N-(3,5-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine is unique due to the combination of its cyclohexyl and pyrazole moieties, which confer distinct chemical and biological properties
Biological Activity
N-(3,5-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine is a synthetic organic compound that belongs to the pyrazole class, characterized by its unique cyclohexyl substituent. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₂₁N₃
- Molecular Weight : 207.32 g/mol
- CAS Number : 1339779-92-8
The compound features a five-membered pyrazole ring with a methyl group attached to one nitrogen atom and a cyclohexyl group with two methyl substitutions at the 3 and 5 positions. Its structural characteristics suggest potential interactions with various biological targets.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has been evaluated against various Gram-positive and Gram-negative bacteria, showing moderate activity in some assays .
- Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects, potentially modulating inflammatory pathways through the inhibition of specific enzymes or receptors involved in inflammatory responses.
- Enzyme Interaction : The mechanism of action appears to involve binding to specific enzymes or receptors, which could lead to modulation of their activity. This interaction is crucial for understanding its therapeutic potential.
The biological activity of this compound is primarily attributed to its ability to interact with molecular targets in the body:
- Receptor Binding : The compound may bind to receptors involved in inflammatory responses or microbial defense mechanisms.
- Enzyme Inhibition : It has been suggested that it could inhibit enzymes that play a critical role in inflammation and infection processes.
Case Studies and Experimental Findings
Several studies have highlighted the biological effects of this compound:
Table 1: Summary of Biological Activities
Example Study
In a study examining the compound's effects on inflammation, researchers reported that this compound significantly reduced markers of inflammation in vitro. The study utilized cell lines exposed to pro-inflammatory cytokines, demonstrating a decrease in cytokine levels upon treatment with the compound .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
N-(4,4-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine | Cyclohexyl ring with two methyl groups at the 4-position | Different substitution pattern |
1-Methyl-1H-pyrazol-3-amine | Basic pyrazole structure without cyclohexyl substitution | Simpler structure lacking cycloalkane functionality |
4-Amino-1-methylpyrazole | Amino group substitution at position 4 on the pyrazole ring | Different functional group leading to distinct reactivity |
These comparisons illustrate how this compound's unique structure may confer distinct biological activities compared to its analogs.
Properties
Molecular Formula |
C12H21N3 |
---|---|
Molecular Weight |
207.32 g/mol |
IUPAC Name |
N-(3,5-dimethylcyclohexyl)-1-methylpyrazol-3-amine |
InChI |
InChI=1S/C12H21N3/c1-9-6-10(2)8-11(7-9)13-12-4-5-15(3)14-12/h4-5,9-11H,6-8H2,1-3H3,(H,13,14) |
InChI Key |
VEVAMRXJZMQEDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)NC2=NN(C=C2)C)C |
Origin of Product |
United States |
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